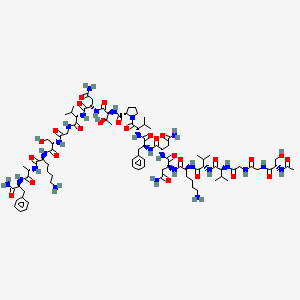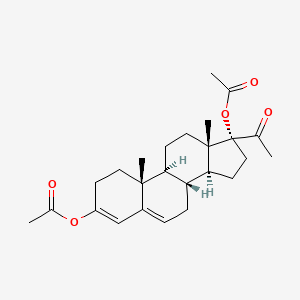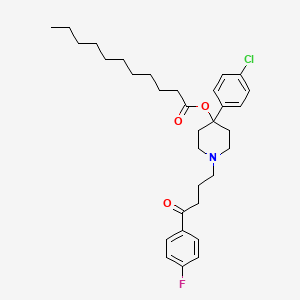
Haloperidol Undecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Haloperidol Undecanoate is a long-acting ester of the antipsychotic drug Haloperidol. It is primarily used in the treatment of schizophrenia and other psychotic disorders. This compound is designed to provide a prolonged therapeutic effect, reducing the frequency of administration required for patients.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Haloperidol Undecanoate involves the esterification of Haloperidol with Undecanoic acid. The reaction typically occurs in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of this compound can occur at the carbonyl group, converting it to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Substituted aromatic derivatives depending on the nucleophile used.
科学的研究の応用
Haloperidol Undecanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Extensively used in clinical trials for the treatment of schizophrenia and other psychotic disorders.
Industry: Utilized in the development of long-acting injectable formulations for antipsychotic medications.
作用機序
Haloperidol Undecanoate exerts its effects primarily through antagonism of dopamine receptors, particularly the D2 receptor, in the brain. This antagonism reduces the effects of excess dopamine, which is thought to contribute to the symptoms of psychosis. The compound also has some affinity for other receptors, including serotonin and adrenergic receptors, which may contribute to its therapeutic effects and side effect profile.
類似化合物との比較
Haloperidol Decanoate: Another long-acting ester of Haloperidol, used similarly in the treatment of psychotic disorders.
Fluphenazine Decanoate: A long-acting ester of Fluphenazine, another antipsychotic drug.
Zuclopenthixol Decanoate: A long-acting ester of Zuclopenthixol, used for similar indications.
Uniqueness: Haloperidol Undecanoate is unique in its specific ester chain length, which influences its pharmacokinetic properties, including its duration of action and release profile. This makes it particularly suitable for patients who require long-term management of psychotic symptoms with reduced dosing frequency.
特性
IUPAC Name |
[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] undecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43ClFNO3/c1-2-3-4-5-6-7-8-9-12-31(37)38-32(27-15-17-28(33)18-16-27)21-24-35(25-22-32)23-10-11-30(36)26-13-19-29(34)20-14-26/h13-20H,2-12,21-25H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILFUYMQHCIFAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
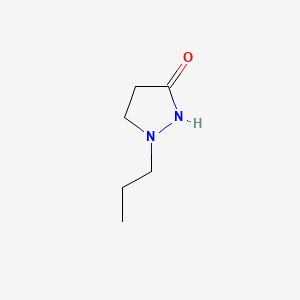
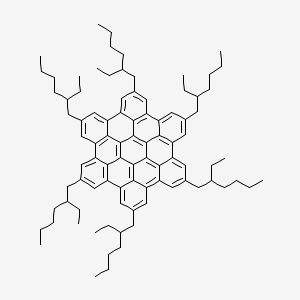
![2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene](/img/structure/B584316.png)
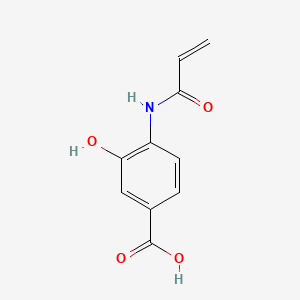
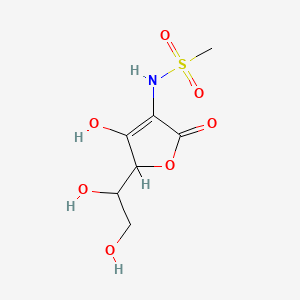
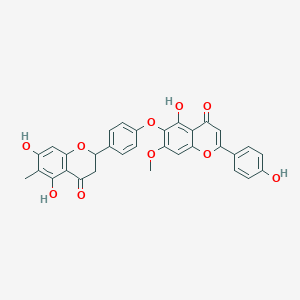
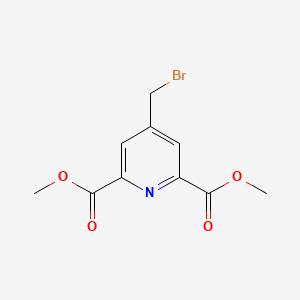
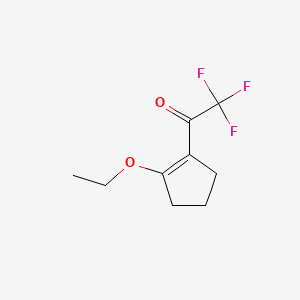
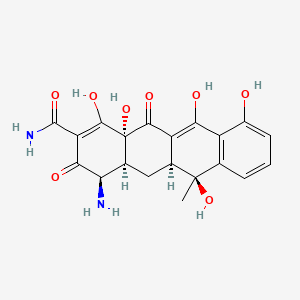
![(6aS,7aR,8S,11aR,12aS)-5,6a,7,7a,8,9,11a,12a-Octahydro-4,8,11,11a,13-pentahydroxy-12a-methyl-5,9-dioxo-6,8-methano-6H-benzo[c]xanthene-10-carboxamide](/img/structure/B584331.png)
